Butyl hydrogen phosphonate

Descripción general

Descripción

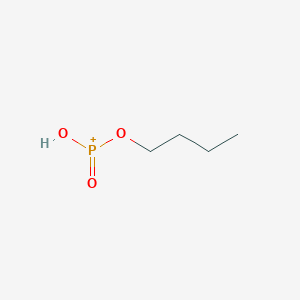

Butyl hydrogen phosphonate (CAS 16456-56-7), also known as monobutyl phosphite or phosphorous acid monobutyl ester, is an organophosphorus compound with the molecular formula C₄H₁₁O₃P and a molecular weight of 138.1 g/mol . Structurally, it is an ester of phosphorous acid (H₃PO₃), where one hydroxyl group is replaced by a butyl group (C₄H₉O), resulting in the formula (C₄H₉O)P(OH)₂ . Key properties include:

It serves as a precursor in organic synthesis and exhibits applications in coordination chemistry due to its ability to form hydrogen bonds with metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl hydrogen phosphonate, can be synthesized using several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the reaction of phosphonates with appropriate reagents under controlled conditions to yield the desired ester.

Industrial Production Methods: In industrial settings, the production of phosphonic acid, monobutyl ester, often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Butyl hydrogen phosphonate, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Hydrolysis: In the presence of water, phosphonic acid esters can be hydrolyzed to yield the corresponding phosphonic acids.

Substitution: The ester can participate in substitution reactions with various nucleophiles, leading to the formation of different phosphonate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.

Substitution: Reagents such as acyl chlorides and amines are frequently used in substitution reactions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

Butyl hydrogen phosphonate is utilized as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown potential in drug development due to their ability to enhance bioavailability and target specific biological pathways. For instance, it is involved in the synthesis of antiviral drugs such as Tenofovir, which is used for treating HIV infections .

Case Study: Tenofovir Synthesis

A study demonstrated an efficient two-step synthesis of Tenofovir using this compound as a key intermediate. The method allowed for high yields and purity, showcasing the compound's role in pharmaceutical applications .

Agricultural Applications

Pesticide Formulation

this compound serves as a solvent and active ingredient in the formulation of pesticides and insecticides. Its effectiveness in enhancing the solubility and stability of active ingredients makes it crucial for agricultural chemical formulations .

Data Table: Agricultural Uses

| Application | Description |

|---|---|

| Pesticides | Solvent and active ingredient |

| Insecticides | Enhances solubility of active compounds |

| Herbicides | Used as a wetting agent |

Industrial Applications

Plasticizers and Flame Retardants

In industrial settings, this compound is used as a plasticizer in polymers and as a flame retardant in various materials. Its ability to improve thermal stability makes it suitable for use in polyurethane foams and epoxy resins .

Case Study: Flame Retardant Properties

Research indicates that incorporating this compound into polymer matrices significantly enhances their fire resistance while maintaining flexibility and durability .

Analytical Chemistry Applications

Surfactants and Stabilizers

Due to its amphiphilic nature, this compound is employed as a surfactant in analytical chemistry. It stabilizes colloidal solutions and aids in the preparation of oil/water emulsions, which are critical for various analytical techniques .

Data Table: Analytical Uses

| Application | Description |

|---|---|

| Surfactants | Stabilizes colloidal solutions |

| Emulsifiers | Prepares oil/water emulsions |

Environmental Applications

Corrosion Inhibitors

The compound's ionic properties allow it to function effectively as a corrosion inhibitor in metalworking fluids. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation .

Mecanismo De Acción

The mechanism of action of phosphonic acid, monobutyl ester, involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it an effective ligand in various catalytic processes. Additionally, the compound can act as an antioxidant by decomposing hydroperoxides and stabilizing free radicals .

Comparación Con Compuestos Similares

Structural and Functional Differences

Butyl Hydrogen Phosphonate vs. Dibutyl Hydrogen Phosphite

- Structure: Dibutyl hydrogen phosphite (CAS 1809-19-4) has two butyl groups attached to the phosphorus atom, forming (C₄H₉O)₂P(O)H, compared to the mono-substituted this compound .

- Reactivity : Dibutyl hydrogen phosphite is more lipophilic and less acidic (pKa ~1.5–2.0) due to reduced hydroxyl group availability .

- Applications : Used as a stabilizer in polymers and a reducing agent, whereas this compound is employed in metal ion complexation .

This compound vs. Dibutyl Phosphate

- Structure : Dibutyl phosphate (CAS 107-66-4) is a phosphate ester with the formula (C₄H₉O)₂PO(OH) , featuring a fully oxidized phosphorus center (P⁵⁺ vs. P³⁺ in phosphonates/phosphites) .

- Acidity : Stronger acidity (pKa ~1.0–1.5) due to the electronegative oxygen atoms .

- Applications : Extensively used as a solvent, extractant, and corrosion inhibitor, contrasting with this compound’s role in synthetic chemistry .

This compound vs. Bisphosphonates

- Structure: Bisphosphonates (e.g., zoledronic acid) feature two phosphonate groups (P–C–P backbone) and are resistant to enzymatic hydrolysis, unlike monoester phosphonates .

- Biological Activity : Bisphosphonates inhibit osteoclast activity in bone resorption, while this compound lacks significant medicinal use .

Physicochemical Properties

| Property | This compound | Dibutyl Hydrogen Phosphite | Dibutyl Phosphate |

|---|---|---|---|

| Molecular Formula | C₄H₁₁O₃P | C₈H₁₉O₃P | C₈H₁₉O₄P |

| Boiling Point (°C) | 211.3 ± 23.0 | 250–260 | 280–285 |

| pKa | ~2.24 | ~1.5–2.0 | ~1.0–1.5 |

| Key Applications | Metal ion complexation | Polymer stabilization | Solvent/Extractant |

Dibutyl phosphate’s higher boiling point and acidity reflect its fully oxidized phosphorus center .

Reactivity and Stability

- Hydrolysis Resistance : Phosphonates (e.g., bisphosphonates) are more hydrolytically stable than phosphites, which degrade under acidic conditions .

- Coordination Chemistry : this compound forms stronger hydrogen bonds with actinides (e.g., U⁶⁺, Th⁴⁺) compared to fluorinated analogs like bis(2,2,2-trifluoroethyl) phosphonate .

- Redox Properties : Phosphites (e.g., dibutyl hydrogen phosphite) exhibit radical-scavenging activity in antioxidant assays, unlike phosphonates .

Actividad Biológica

Butyl hydrogen phosphonate (BHP) is a phosphonate compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and recent research findings.

Overview of this compound

This compound is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to oxygen and carbon chains. It is often used as an intermediate in organic synthesis and has been studied for its potential applications in pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phosphonates, including BHP, can inhibit enzymes involved in critical metabolic pathways. For example, they may interfere with the biosynthesis of peptidoglycan in bacterial cell walls by inhibiting UDP-N-acetylglucosamine enolpyruvyltransferase (MurA) .

- Antiviral and Antibacterial Properties : BHP has shown promise against various pathogens. Its derivatives have demonstrated significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating its potential as an antimicrobial agent .

- Cell Membrane Permeability : The structure of BHP allows it to traverse cell membranes more effectively than its parent compounds, enhancing its bioavailability and therapeutic efficacy .

Antiviral Activity

A study highlighted the use of phosphonate prodrugs, including BHP derivatives, which exhibited enhanced antiviral activity against several viruses. For instance, POM-protected bisphosphonates required lower concentrations to stimulate immune responses compared to their parent acids .

Anticancer Potential

Research on BHP derivatives has also indicated potential anticancer properties. In vitro studies demonstrated that certain phosphonates inhibited the growth of human cancer cell lines, such as HL-60 (human promyelocytic leukemia) and NIH/3T3 (mouse fibroblasts). The IC50 values for these compounds suggest moderate to promising activity against these cell lines .

Data Tables

Below are tables summarizing the biological activities and IC50 values of various this compound derivatives:

Challenges and Considerations

While this compound shows significant promise, there are challenges associated with its use:

- Toxicity Concerns : Some studies indicate that certain derivatives may produce toxic byproducts during metabolism, necessitating careful evaluation during drug development .

- Bioavailability Issues : Despite improved membrane permeability, the overall bioavailability of BHP remains a concern due to its charge at physiological pH, which can limit absorption .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing butyl hydrogen phosphonate with high purity?

Synthesis involves esterification of phosphonic acid with butanol under acidic catalysis. Purification via vacuum distillation or recrystallization is critical. Characterization should include [1]H/[31]P NMR to confirm ester bond formation and FTIR to identify functional groups (e.g., P=O stretching at ~1250 cm⁻¹). Ensure anhydrous conditions to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use fume hoods to avoid inhalation, and wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, avoid dust generation and dispose of material in sealed containers. Refer to safety data sheets (SDS) for emergency procedures .

Q. How can researchers ensure accurate quantification of this compound in solution?

Utilize spectrophotometric assays with standards prepared in phosphate buffer (pH 4–6). Perform measurements in duplicate or triplicate to minimize variability. For samples exceeding the standard curve range, dilute appropriately and apply correction factors .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Reverse-phase HPLC with a C18 column and methanol:phosphate buffer (70:30, pH 2.5) as the mobile phase provides high resolution. Validate the method using spiked recovery tests and ensure system suitability (e.g., tailing factor <2) .

Advanced Research Questions

Q. How does this compound interact with transition metals like cobalt in sorption applications?

The phosphonate group forms stable coordination complexes with Co(II) ions via O–H···O hydrogen bonds. Conduct batch sorption experiments at controlled pH (4–6) and analyze metal uptake using ICP-MS. Thermogravimetric analysis (TGA) can assess structural stability under thermal stress .

Q. What role does this compound play in enzyme inhibition studies?

Phosphonate analogues are non-hydrolyzable inhibitors of enzymes like cytosolic 5′-nucleotidase II (cN-II). Design competitive inhibition assays using 2 mM phosphonate concentrations. Confirm binding modes via molecular docking and activity measurements .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability testing under varying pH (2–8) reveals degradation via hydrolysis under alkaline conditions. Use phosphate buffers (pH 2.5–7.4) for short-term storage. Monitor degradation products using LC-MS .

Q. What strategies optimize the use of this compound in material science applications?

Incorporate it into metal-organic frameworks (MOFs) for heavy metal adsorption. Characterize material porosity via BET analysis and validate sorption capacity using lead (Pb(II)) ion solutions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Cross-validate results using complementary techniques (e.g., NMR for structural elucidation, X-ray crystallography for solid-state confirmation). Address anomalies by testing synthetic replicates and controlling environmental variables (e.g., humidity) .

Q. What experimental design considerations are critical for studying this compound’s reactivity?

Use inert atmospheres (e.g., nitrogen) to prevent oxidation. For kinetic studies, employ stopped-flow spectroscopy to monitor rapid reactions. Include control experiments with unfunctionalized phosphonic acids to isolate ester-specific effects .

Q. Methodological Notes

Propiedades

IUPAC Name |

butoxy-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O3P/c1-2-3-4-7-8(5)6/h2-4H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERDIVAFXRCORQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884909 | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16456-56-7 | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016456567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.